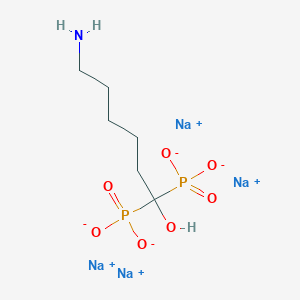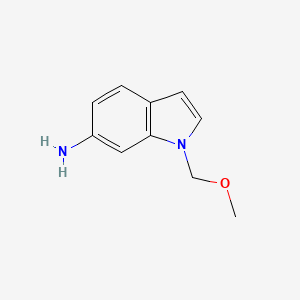
(6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonicacid,sodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid, sodium salt is a chemical compound known for its unique structure and properties. It is characterized by the presence of both amino and diphosphonic acid groups, which contribute to its reactivity and versatility in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid, sodium salt typically involves the reaction of hexane derivatives with phosphonic acid reagents under controlled conditions. The process often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid, sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.
Aplicaciones Científicas De Investigación
(6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Hexane-1,6-diyldiphosphonic acid
- Butane-1,4-diyldiphosphonic acid
- Ethane-1,2-diyldiphosphonic acid
Uniqueness
(6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid, sodium salt is unique due to its specific combination of amino and diphosphonic acid groups, which confer distinct reactivity and functionality compared to other similar compounds. This uniqueness makes it valuable in various specialized applications.
Propiedades
Fórmula molecular |
C6H13NNa4O7P2 |
|---|---|
Peso molecular |
365.08 g/mol |
Nombre IUPAC |
tetrasodium;6-amino-1,1-diphosphonatohexan-1-ol |
InChI |
InChI=1S/C6H17NO7P2.4Na/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14;;;;/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14);;;;/q;4*+1/p-4 |
Clave InChI |
IIWIQHCAARYTPJ-UHFFFAOYSA-J |
SMILES canónico |
C(CCC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-])CCN.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)


![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)







![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)


